ICI 118,551 is a synthetic compound classified as a β-adrenoceptor antagonist, specifically exhibiting high selectivity for the β2-adrenoceptor subtype. [ [], [] ] Its primary role in scientific research lies in investigating the function and pharmacology of β2-adrenoceptors in various biological systems. [ [], [], [] ] ICI 118,551 is a valuable tool for researchers to differentiate between β1- and β2-adrenoceptor mediated effects. [ [], [] ]
Future Directions
Developing novel fluorescently labeled analogs of ICI 118,551: This would allow for more precise visualization and quantification of β2-adrenoceptor dynamics in living cells and tissues. [ [] ]
Further exploring the potential therapeutic benefits of β2-adrenoceptor blockade in cancer: Expanding the research to other cancer types and investigating the mechanisms underlying the antitumor effects of ICI 118,551. [ [] ]
Related Compounds
Propranolol
Compound Description: Propranolol is a non-selective β-adrenoceptor antagonist, meaning it blocks both β1- and β2-adrenoceptors. It is used clinically to treat various cardiovascular conditions, including hypertension, angina, and arrhythmias. [, , , , , , ]
Relevance: Propranolol serves as a critical comparison point for ICI 118,551. The latter was developed to minimize cardiac side effects often seen with non-selective agents like propranolol. Studies directly compare their potency and selectivity, demonstrating ICI 118,551's reduced impact on heart rate and blood pressure. [, , ]
Isoprenaline (Isoproterenol)
Compound Description: Isoprenaline is a non-selective β-adrenoceptor agonist. It activates both β1- and β2-adrenoceptors, leading to effects such as increased heart rate, bronchodilation, and vasodilation. [, , , , , , , , , , , , ]
Relevance: Isoprenaline is frequently used in conjunction with ICI 118,551 to investigate the selectivity of β-adrenoceptor antagonists. By observing how ICI 118,551 modifies the effects of isoprenaline in different tissues, researchers can deduce the relative contributions of β1- and β2-adrenoceptors. [, , , ]
Atenolol
Compound Description: Atenolol is a β1-selective adrenoceptor antagonist. It preferentially blocks β1-adrenoceptors, making it useful for treating hypertension and other cardiovascular conditions with fewer effects on the respiratory system compared to non-selective β-blockers. [, , , , , , , ]
Relevance: Atenolol serves as a counterpoint to the β2-selectivity of ICI 118,551. Comparing their effects helps researchers dissect the roles of β1- and β2-adrenoceptors in various physiological processes. For example, studies have used atenolol and ICI 118,551 to investigate their respective impacts on heart rate, blood pressure, and smooth muscle relaxation. [, , , ]
CGP 20712A
Compound Description: CGP 20712A is a highly selective β1-adrenoceptor antagonist. Similar to atenolol, it is used to study the specific roles of β1-adrenoceptors. [, , ]
Relevance: Like atenolol, CGP 20712A aids in dissecting the specific actions mediated by β1-adrenoceptors, in contrast to the β2-selectivity of ICI 118,551. This comparison is crucial for understanding the distinct contributions of each receptor subtype. [, ]
Butoxamine
Compound Description: Butoxamine is a relatively weak and non-specific β2-adrenoceptor antagonist. It has been used in research but is not widely employed clinically due to its limited selectivity. []
Salbutamol (Albuterol)
Compound Description: Salbutamol is a short-acting β2-adrenoceptor agonist. It is commonly used as a bronchodilator to treat asthma and other respiratory conditions. [, , , , , ]
Relevance: Salbutamol helps investigate β2-adrenoceptor function and the potential for antagonism by ICI 118,551. By observing ICI 118,551's ability to block salbutamol's effects, researchers can confirm its β2-selectivity and assess its potential for treating conditions like asthma. [, , , ]
Procaterol
Compound Description: Procaterol is a selective β2-adrenoceptor agonist. It is primarily used for its bronchodilator effects. [, , , , , ]
Relevance: Procaterol, like salbutamol, aids in characterizing β2-adrenoceptor function. Its use alongside ICI 118,551 helps determine the latter's selectivity for the β2-subtype and assess its potential for modulating airway smooth muscle. [, , ]
Timolol
Compound Description: Timolol is a non-selective β-adrenoceptor antagonist. It is widely used topically to treat glaucoma, reducing intraocular pressure. []
Relevance: Timolol serves as a direct comparator for ICI 118,551 in the context of glaucoma treatment. Studies directly compare their efficacy in lowering intraocular pressure, with ICI 118,551 demonstrating greater potency and potentially fewer systemic side effects. []
Xamoterol
Compound Description: Xamoterol is a β1-adrenoceptor partial agonist. It has been investigated for treating heart failure, although its clinical use is limited. [, ]
Relevance: Xamoterol, with its unique pharmacological profile, helps disentangle the complex interplay between β-adrenoceptor subtypes and their effects on the cardiovascular system. Its use in research alongside ICI 118,551 contributes to a deeper understanding of β-adrenoceptor pharmacology. [, ]
Prenalterol
Compound Description: Prenalterol is a β1-adrenoceptor agonist. It has been studied for its potential in treating heart failure, but its clinical use is limited. [, , ]
Relevance: Similar to xamoterol, prenalterol aids in understanding β1-adrenoceptor function and its influence on cardiac contractility. By comparing the effects of prenalterol in the presence and absence of ICI 118,551, researchers can glean insights into the potential for interactions or off-target effects. [, , ]
Synthesis Analysis
The synthesis of ICI-118,551 involves an efficient asymmetric method that allows for the determination of enantiomer dependency on biological activity. A notable synthesis route includes a two-step process that yields the desired compound with high purity and yield. The synthesis typically starts from readily available precursors, utilizing techniques such as asymmetric hydrogenation and various coupling reactions to construct the complex molecular architecture of ICI-118,551.
In one reported method, the synthesis involves:
Starting Materials: Utilizing indene derivatives and isopropylamine.
Key Steps:
Asymmetric hydrogenation to introduce chirality.
Coupling reactions to form the final product.
Parameters: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and selectivity.
Molecular Structure Analysis
The molecular formula of ICI-118,551 is C17H27NO2 with a molecular weight of approximately 313.87 g/mol. The structure features a complex arrangement that includes an indene moiety and an isopropylamine side chain.
Structural Features:
Chirality: ICI-118,551 has specific stereochemical configurations that significantly influence its biological activity.
Functional Groups: The presence of hydroxyl and ether groups contributes to its receptor binding affinity.
3D Conformation: The spatial arrangement of atoms allows for optimal interaction with the beta-2 adrenergic receptor.
Computational modeling studies have provided insights into the conformational flexibility of the molecule and its binding interactions at the receptor level.
Chemical Reactions Analysis
ICI-118,551 participates in various chemical reactions primarily related to its role as a beta-2 adrenergic antagonist. It has been shown to:
Inhibit Receptor Activation: By binding to the beta-2 adrenergic receptor, it prevents receptor activation by endogenous catecholamines.
Inverse Agonism: Unlike traditional antagonists, ICI-118,551 acts as an inverse agonist at the beta-2 receptor, leading to a decrease in basal signaling activity.
Cellular Effects: In vitro studies have demonstrated that treatment with ICI-118,551 can induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of ICI-118,551 primarily revolves around its interaction with the beta-2 adrenergic receptor:
Binding Affinity: ICI-118,551 exhibits a high binding affinity for the beta-2 receptor (Ki = 1.2 nM), with significantly lower affinities for beta-1 (Ki = 120 nM) and beta-3 receptors (Ki = 257 nM) .
Inverse Agonism: Upon binding, it stabilizes the inactive form of the receptor, thus reducing downstream signaling pathways typically activated by agonists.
Impact on Cellular Processes: This mechanism leads to decreased cell viability in certain tumor types by triggering apoptotic pathways through upregulation of pro-apoptotic genes such as BAX and activation of caspases.
Physical and Chemical Properties Analysis
ICI-118,551 hydrochloride is typically characterized by several key physical and chemical properties:
Solubility: Soluble in DMSO (up to 10 mM) and water (up to 10 mM), allowing for diverse applications in laboratory settings.
Stability: It exhibits good stability under standard laboratory conditions but should be stored at room temperature away from light.
Purity: Commercial preparations are often ≥98% pure as determined by high-performance liquid chromatography.
Key Properties:
Melting Point: Not extensively documented but generally stable under physiological conditions.
pH Stability Range: Typically stable within a pH range suitable for biological assays.
Applications
ICI-118,551 has several scientific applications:
Research Tool: It is widely used in pharmacological research to investigate the role of beta-adrenergic receptors in various physiological processes.
Cancer Research: Its ability to induce apoptosis makes it a candidate for studies involving cancer therapeutics, particularly in hypoxic tumor environments like hemangioblastomas.
Cardiovascular Studies: Due to its selective action on beta receptors, it serves as a model compound for studying cardiovascular responses mediated by adrenergic signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TLR4 Agonist GSK1795091 is a toll-like receptor 4 (TLR4) agonist, with potential immunoadjuvant activity. Upon administration, GSK1795091 binds to and activates TLR4, thereby stimulating dendritic cells (DCs), monocytes and macrophages. This activation results in the production of pro-inflammatory cytokines, including interferon gamma (IFN-g), tumor necrosis factor-alpha (TNF-a) and the interleukins (IL), IL-1 beta, -6 and -12. This may induce a T helper cell-1 (Th1) immune response and, upon co-administration of a vaccine containing tumor-associated antigens (TAAs), activates a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing those TAAs. TLR4, a member of the TLR family, plays a key role in the activation of innate immunity.
GSK1842799 is a selective S1P1 receptor agonist for multiple sclerosis. Upon phosphorylation, GSK1842799 showed subnanomole S1P1 agonist activity with >1000× selectivity over S1P3. GSK1842799 demonstrated good oral bioavailability. On the basis of the favorable in vitro ADME and in vivo PK/PD properties as well as broad toxicology evaluations, GSK1842799 was selected as a candidate for further clinical.
GSK 189254A is histamine H3 receptor antagonist for the treatment of narcolepsy. The compound may also be useful in the treatment of dementia and neuropathic pain. Histamine H3 receptor antagonists have been shown to increase the release of neurotransmitters in the brain and to enhance cognition in vivo.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. GSK199 can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils. GSK199 is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.